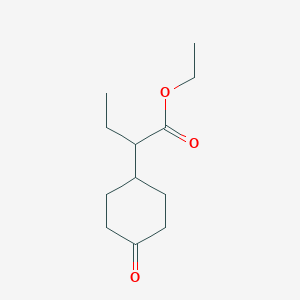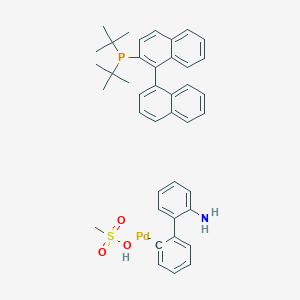![molecular formula C46H36N4O11 B6309685 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl] CAS No. 1239877-07-6](/img/structure/B6309685.png)
2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} has been used in a variety of scientific research applications. It has been used to study the effects of quinoline-based compounds on cell proliferation, gene expression, and metabolism. It has also been used to study the effects of quinoline-based compounds on the immune system, as well as the effects of quinoline-based compounds on the development of certain types of cancers. Additionally, this compound has been used to study the effects of quinoline-based compounds on the regulation of certain enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} is not yet fully understood. However, it is believed that this compound may interact with certain proteins and enzymes in order to affect cell proliferation, gene expression, and metabolism. Additionally, this compound may interact with certain receptors in order to affect the immune system and the development of certain types of cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} are not yet fully understood. However, this compound has been found to have a variety of effects on cell proliferation, gene expression, and metabolism. Additionally, this compound has been found to have an effect on the regulation of certain enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} in laboratory experiments has a number of advantages and limitations. One of the main advantages of this compound is that it is relatively easy to synthesize in high yields with a purity of over 98%. Additionally, this compound has been found to have a variety of effects on cell proliferation, gene expression, and metabolism. However, there are some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and the full range of its biochemical and physiological effects is not yet known.
Orientations Futures
There are a number of potential future directions for research into 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]}. One potential area of research is the further study of the mechanism of action of this compound. Additionally, further research could be conducted into the full range of biochemical and physiological effects of this compound. Additionally, further research could be conducted into the potential applications of this compound in the treatment of certain diseases and conditions. Finally, further research could be conducted into the potential for this compound to be used in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} typically involves the reaction of 2-methyl-8-quinolinol with ethyl 2-oxo-2-hydroxyacetate in the presence of a base. This reaction yields the desired compound in high yield, with a purity of over 98%. The reaction is typically conducted at room temperature and can be completed in a matter of hours.
Propriétés
IUPAC Name |
2-[8-[[5'-[[[6-(carboxymethoxy)-2-methylquinolin-8-yl]amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methylamino]-2-methylquinolin-6-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N4O11/c1-23-7-9-25-15-27(58-21-39(53)54)17-35(41(25)49-23)47-19-30-37(51)13-11-33-43(30)60-44-31(38(52)14-12-34(44)46(33)32-6-4-3-5-29(32)45(57)61-46)20-48-36-18-28(59-22-40(55)56)16-26-10-8-24(2)50-42(26)36/h3-18,47-48,51-52H,19-22H2,1-2H3,(H,53,54)(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVSUQDJTVSWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)OCC(=O)O)NCC3=C(C=CC4=C3OC5=C(C46C7=CC=CC=C7C(=O)O6)C=CC(=C5CNC8=C9C(=CC(=C8)OCC(=O)O)C=CC(=N9)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)




![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)



![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

